molecular formula C18H22O2 B567596 (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol CAS No. 1246213-25-1

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Cat. No.: B567596
CAS No.: 1246213-25-1
M. Wt: 270.372
InChI Key: UFLPOMDYTCFGTE-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and a phenylmethanol moiety

Scientific Research Applications

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenylmethanol Moiety: This step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides, amines, or halides.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted benzyloxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzyloxy)-5-methylphenyl)methanol: Similar structure but with a methyl group instead of a tert-butyl group.

    (2-(Benzyloxy)-5-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a tert-butyl group.

    (2-(Benzyloxy)-5-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and steric properties. This makes it distinct from other similar compounds and provides unique opportunities for its application in various fields.

Properties

IUPAC Name

(5-tert-butyl-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLPOMDYTCFGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732343
Record name [2-(Benzyloxy)-5-tert-butylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246213-25-1
Record name 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-5-tert-butylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of compound 3 (974 g, 3.63 mol) in MeOH (4000 mL) was slowly added NaBH4 (121 g, 3.20 mol) at 0-20° C. The solution was left stirring at 15° C. for 3 hours, and then cooled to 0° C. 2N HCl (aq) (1300 mL) was added dropwise at below 20° C. The solution was then filtered and evaporated to dryness, and the residue was dissolved in MTBE (5 L). The solution was then washed with water (2 L×2) and brine (1.5 L×1). Evaporation of the solvent gave compound 4 as a light-yellow solid which was used in the next reaction without further purification. 1H NMR (DMSO-d6; 400 MHz) δ 7.40 (m), δ 7.32 (m), δ 7.17 (m), δ 6.91 (m), δ 5.09 (s), δ 5.00 (t), δ 4.56 (d), δ 1.26 (s).
Quantity
974 g
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
reactant
Reaction Step Three

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